4-Formylphenyl 3-methylbutanoate
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Overview
Description
4-Formylphenyl 3-methylbutanoate is an organic compound with the molecular formula C12H14O3. It belongs to the class of phenol esters, which are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. This compound is known for its sweet, animal, and herbal taste .
Preparation Methods
The synthesis of 4-Formylphenyl 3-methylbutanoate can be achieved through various synthetic routes. One common method involves the esterification of 4-formylphenol with 3-methylbutanoic acid in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
4-Formylphenyl 3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Formylphenyl 3-methylbutanoate has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Formylphenyl 3-methylbutanoate involves its interaction with specific molecular targets and pathways. For example, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. Additionally, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may have biological activity .
Comparison with Similar Compounds
4-Formylphenyl 3-methylbutanoate can be compared with other similar compounds, such as:
4-Methylphenyl 3-methylbutanoate: This compound has a similar structure but lacks the formyl group, which affects its reactivity and applications.
4-Formylphenyl acetate: This compound has a similar formyl group but a different ester moiety, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the formyl and ester groups, which provide a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
(4-formylphenyl) 3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(2)7-12(14)15-11-5-3-10(8-13)4-6-11/h3-6,8-9H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCOSXVVJCIFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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